molecular formula C14H24ClNO2 B2849651 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 15149-20-9

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2849651
CAS No.: 15149-20-9
M. Wt: 273.8
InChI Key: GFNNVBSNFOEZPY-UHFFFAOYSA-N
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Description

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride is a synthetic organic compound that belongs to the class of beta-blockers. These compounds are commonly used in medicinal chemistry for their ability to interact with beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the intermediate: The reaction between p-cresol and epichlorohydrin in the presence of a base such as sodium hydroxide to form 3-(p-tolyloxy)propan-1-ol.

    Amination: The intermediate is then reacted with tert-butylamine under controlled conditions to form 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce secondary alcohols.

Scientific Research Applications

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in treating cardiovascular diseases, such as hypertension and arrhythmias.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure. This makes it effective in managing conditions such as hypertension and arrhythmias.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used for similar therapeutic purposes.

    Atenolol: A selective beta-1 blocker with fewer central nervous system side effects.

    Metoprolol: A beta-1 selective blocker commonly used in the treatment of cardiovascular diseases.

Uniqueness

1-(Tert-butylamino)-3-(p-tolyloxy)propan-2-ol hydrochloride may have unique pharmacokinetic properties, such as a different metabolic pathway or a longer half-life, which could offer advantages over other beta-blockers in specific clinical scenarios.

Properties

IUPAC Name

1-(tert-butylamino)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2.ClH/c1-11-5-7-13(8-6-11)17-10-12(16)9-15-14(2,3)4;/h5-8,12,15-16H,9-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFNNVBSNFOEZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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